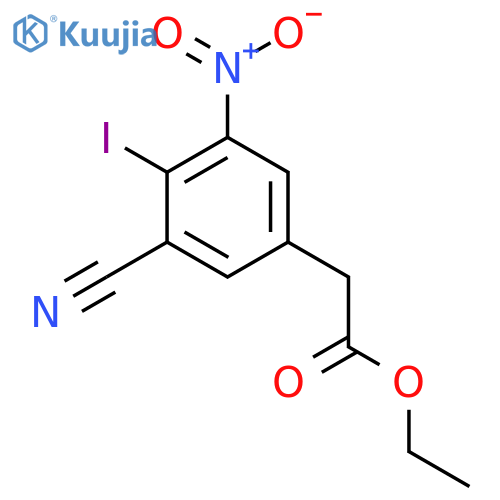Cas no 1806283-74-8 (Ethyl 3-cyano-4-iodo-5-nitrophenylacetate)

1806283-74-8 structure
商品名:Ethyl 3-cyano-4-iodo-5-nitrophenylacetate
CAS番号:1806283-74-8
MF:C11H9IN2O4
メガワット:360.104635000229
CID:4943267
Ethyl 3-cyano-4-iodo-5-nitrophenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-cyano-4-iodo-5-nitrophenylacetate
-
- インチ: 1S/C11H9IN2O4/c1-2-18-10(15)5-7-3-8(6-13)11(12)9(4-7)14(16)17/h3-4H,2,5H2,1H3
- InChIKey: KZUPOTFIFQSWEJ-UHFFFAOYSA-N
- ほほえんだ: IC1C(C#N)=CC(=CC=1[N+](=O)[O-])CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 95.9
Ethyl 3-cyano-4-iodo-5-nitrophenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023151-500mg |
Ethyl 3-cyano-4-iodo-5-nitrophenylacetate |
1806283-74-8 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
| Alichem | A015023151-250mg |
Ethyl 3-cyano-4-iodo-5-nitrophenylacetate |
1806283-74-8 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
| Alichem | A015023151-1g |
Ethyl 3-cyano-4-iodo-5-nitrophenylacetate |
1806283-74-8 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Ethyl 3-cyano-4-iodo-5-nitrophenylacetate 関連文献
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
1806283-74-8 (Ethyl 3-cyano-4-iodo-5-nitrophenylacetate) 関連製品
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
